molecular formula C12H11N7O2S B11038869 6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione

6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11038869
M. Wt: 317.33 g/mol
InChI Key: CBSLAESBEGIFLH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative featuring a 6-amino group, a 1-methyl substitution, and a 5-[(1-phenyl-1H-tetrazol-5-yl)thio] moiety.

Properties

Molecular Formula

C12H11N7O2S

Molecular Weight

317.33 g/mol

IUPAC Name

6-amino-1-methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C12H11N7O2S/c1-18-9(13)8(10(20)14-11(18)21)22-12-15-16-17-19(12)7-5-3-2-4-6-7/h2-6H,13H2,1H3,(H,14,20,21)

InChI Key

CBSLAESBEGIFLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)SC2=NN=NN2C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative.

    Thioether Formation: The phenyl-tetrazole-thio group can be attached to the pyrimidine core through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a related compound was evaluated for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The effectiveness of these compounds can be attributed to their ability to target specific kinases involved in cancer progression .

Protein Kinase Inhibition

Research has highlighted the potential of this compound as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases including cancer. The compound's ability to inhibit specific kinases could lead to the development of targeted therapies .

Antimicrobial Properties

Other studies have explored the antimicrobial effects of similar pyrimidine derivatives. These compounds have shown activity against a range of bacterial strains, suggesting their potential use as antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease .

Case Study 1: Antitumor Evaluation

In a study conducted by researchers at Al-Azhar University, several pyrimidine derivatives were synthesized and tested for their antitumor activity against human cancer cell lines. The results demonstrated that specific modifications to the structure enhanced potency against breast cancer cells, indicating a promising avenue for further development.

Case Study 2: Kinase Inhibition

Another research group focused on evaluating the inhibitory effects of this compound on various protein kinases. The findings revealed that certain analogs exhibited nanomolar inhibition against CLK1 and DYRK1A kinases, which are implicated in multiple signaling pathways associated with cancer .

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Diones

The following table highlights key structural analogs, focusing on substituents at the 5-position, molecular weights, and spectral

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Spectral Data (NMR/HRMS) Reference
Target Compound: 6-Amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4-dione (1-Phenyl-1H-tetrazol-5-yl)thio 357.39 Not reported in evidence
5-((2-Aminothiazol-5-yl)(4-chlorophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione (2-Aminothiazol-5-yl)(4-chlorophenyl)methyl 379.07 1H NMR (DMSO-d6): δ 12.33 (s, OH), 8.79 (s, NH2); HRMS: 379.0652 [M+H]+
5-((2-Aminothiazol-5-yl)(4-bromophenyl)methyl)-6-hydroxypyrimidine-2,4-dione (2-Aminothiazol-5-yl)(4-bromophenyl)methyl 394.99 13C NMR (DMSO-d6): δ 170.59, 164.32; HRMS: 394.9854 [M+H]+
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 2-Methyl-1,3-thiazol-4-yl 367.44 Crystalline solid; alkylation studies in DMF
6-Amino-5-(benzylamino)pyrimidine-2,4-dione Benzylamino 260.27 HRMS: 261.10 [M+H]+; solubility in polar solvents

Key Observations :

  • Tetrazole vs. Thiazole : The target compound’s tetrazole-thio group differs from thiazole-containing analogs (e.g., ), which may alter electronic properties and hydrogen-bonding capacity. Thiazole derivatives exhibit strong antimicrobial activity, suggesting the tetrazole group could confer similar or enhanced bioactivity .
  • Halogenated Aryl Groups : Analogs with 4-chloro or 4-bromo substituents () show higher molecular weights and distinct NMR shifts (e.g., δ 129.73 for 4-chlorophenyl ), likely due to electron-withdrawing effects.
Antimicrobial Activity
  • Thiazole Derivatives: Compounds like 5-((2-aminothiazol-5-yl)(aryl)methyl)pyrimidine diones () demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria, attributed to the thiazole ring’s ability to disrupt microbial membranes .
  • Oxadiazole Derivatives: 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones () show enhanced activity compared to thiazole analogs, suggesting heterocycle choice critically impacts efficacy .
Antioxidant Activity
  • 7-Thio Pyrimidine Diones : 7-Thio derivatives () exhibit significant antiradical activity in Fe²⁺-dependent adrenaline oxidation models. Substituents like cyclohexyl or alkyl groups modulate activity, with bulkier groups enhancing radical scavenging .

Hypothesis for Target Compound :
The tetrazole-thio group may synergize antioxidant and antimicrobial effects due to sulfur’s redox activity and tetrazole’s metabolic stability. However, direct evidence is lacking in the provided data.

Physicochemical Properties

  • Solubility: Thiazole and oxadiazole derivatives () show moderate solubility in DMSO and ethanol, while halogenated analogs (e.g., 4-bromo in ) are less soluble due to increased hydrophobicity .
  • Stability: Tetrazole-containing compounds (e.g., ) are resistant to hydrolysis under physiological conditions, suggesting the target compound may exhibit improved in vivo stability compared to thioether or amino derivatives .

Biological Activity

The compound 6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine core substituted with a tetrazole moiety. This structural framework is indicative of potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of both the tetrazole and pyrimidine rings suggests a rich pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and pyrimidine structures often exhibit significant antimicrobial properties. For example, studies have shown that similar tetrazole derivatives demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

A comparative study on related compounds highlighted that those with a phenyl group attached to the tetrazole ring exhibited enhanced antibacterial effects, potentially due to increased lipophilicity and interaction with bacterial membranes .

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively documented. Compounds similar to 6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a related study reported that certain pyrimidine derivatives exhibited cytotoxicity against human cancer cell lines, demonstrating IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Tetrazole Moiety : Known for enhancing bioactivity due to its electron-rich nature.
  • Pyrimidine Core : Often associated with nucleoside analogs that interfere with DNA synthesis.
  • Phenyl Group : Contributes to hydrophobic interactions, facilitating better membrane permeability.

Study 1: Antimicrobial Evaluation

In a study evaluating a series of tetrazole-containing compounds, 6-amino derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Study 2: Cytotoxicity Testing

A recent investigation into the cytotoxic effects of pyrimidine derivatives revealed that compounds with the tetrazole substitution exhibited significant inhibition of cell proliferation in HT-29 (colon cancer) and MCF7 (breast cancer) cell lines. The study noted IC50 values as low as 10 µM for certain derivatives .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTetrazole DerivativesMICs between 15-30 µg/mL
AnticancerPyrimidine DerivativesIC50 values ~10 µM
CytotoxicitySimilar CompoundsSignificant inhibition in cancer cells

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